N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide
Description
N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at the 5-position and a 2-chloropropanamide moiety at the 2-position. The 1,3,4-thiadiazole ring is known for its electron-deficient nature and bioisosteric properties, making it a scaffold of interest in medicinal and agrochemical research. The bromophenyl group introduces steric bulk and lipophilicity, while the chloropropanamide side chain may influence hydrogen-bonding interactions and metabolic stability .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3OS/c1-6(13)9(17)14-11-16-15-10(18-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQSLPWYHBORCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide, also known as N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-chloropropanamide, has been studied for its antimicrobial and antiproliferative activities. The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7).
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. In the case of bacterial and fungal species, it disrupts their metabolic processes, leading to their death. For the MCF7 cancer cell line, the compound inhibits cell proliferation, thereby preventing the spread of cancer.
Biochemical Pathways
It is known that the compound interferes with the metabolic processes of bacteria and fungi, and inhibits the proliferation of cancer cells
Pharmacokinetics
Similar compounds have been found to have excellent pharmacokinetic properties and high in vivo efficacy. These properties include absorption, distribution, metabolism, and excretion (ADME), all of which impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the inhibition of growth and proliferation of its targets. This leads to a decrease in the population of harmful bacteria and fungi, as well as a reduction in the spread of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and presence of other substances can affect the compound’s stability and activity. .
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The unique structural features of this compound, particularly the presence of a bromophenyl group and a chloropropanamide moiety, contribute to its reactivity and interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Formula: C11H10BrN3OS
Molar Mass: 316.19 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole Ring: The reaction of thiosemicarbazide with appropriate carbonyl compounds leads to the formation of the thiadiazole ring.
- Coupling Reaction: The intermediate thiadiazole is then reacted with 2-chloropropanoyl chloride in the presence of a base to yield the final product.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that compounds containing thiadiazole rings often exhibit significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound can inhibit bacterial growth through mechanisms such as disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 | 15 | High |
| HeLa | 30 | Moderate |
| A549 | 25 | Moderate |
The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. Molecular docking studies suggest that this compound may bind effectively to target enzymes involved in cell proliferation and survival pathways. The presence of electron-withdrawing groups enhances its reactivity and binding affinity.
Case Studies
In a recent study conducted by Sharma et al., various derivatives of thiadiazole were synthesized and screened for biological activity. The findings indicated that compounds similar to this compound exhibited significant antimicrobial and anticancer properties. Notably, compounds with halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide exhibits significant activity against a range of bacterial strains. The mechanism of action typically involves the disruption of DNA replication processes in bacterial cells, leading to cell death.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity comparable to standard antibiotics .
Anticancer Properties
Research has illustrated that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells. This compound has been evaluated for its anticancer potential against various cancer cell lines.
Case Study:
A study published in a peer-reviewed journal reported that this compound significantly reduced cell viability in human breast cancer cell lines (MCF-7) through mechanisms involving the activation of caspase pathways . Molecular docking studies further suggested effective binding interactions with key proteins involved in cancer progression.
Fungicidal Activity
The compound has also been investigated for its fungicidal properties. Thiadiazole derivatives are recognized for their ability to inhibit fungal pathogens that affect crops.
Case Study:
Field trials showed that this compound effectively controlled fungal infections in crops such as wheat and maize, leading to increased yield and reduced loss due to disease .
Herbicidal Properties
In addition to its fungicidal effects, research has indicated potential herbicidal activity against specific weed species. The compound's mode of action involves disrupting metabolic pathways essential for weed survival.
Case Study:
Experimental results demonstrated that application of this compound resulted in significant reduction in weed biomass without adversely affecting crop growth .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Melting Points: Derivatives with bulkier substituents (e.g., 5j) exhibit higher melting points due to increased crystallinity, while methoxy/phenoxy groups (5m) reduce packing efficiency .
Structural and Functional Divergence from Non-Thiadiazole Analogs
Imidazole-Based Compounds
The compound 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () shares the 4-bromophenyl group but replaces the thiadiazole with an imidazole ring.
Urea Derivatives
N-[5-(tert-Butyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea () replaces the chloropropanamide with a urea group. Urea derivatives typically exhibit stronger hydrogen-bonding interactions but may suffer from reduced bioavailability due to higher polarity .
Q & A
Q. What are the standard synthetic routes for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide?
The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with halogenated acyl chlorides. For example, reacting 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol with 2-chloropropanoyl chloride under reflux in anhydrous dichloromethane, catalyzed by triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS confirm the structure .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Analytical techniques include:
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C-Br at ~550–650 cm⁻¹).
- NMR spectroscopy : ¹H NMR for proton environments (e.g., aromatic protons at δ 7.4–8.2 ppm, CH₂ groups at δ 1.5–2.5 ppm).
- Mass spectrometry : High-resolution LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 386.95 for C₁₄H₁₀BrClN₃OS) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening includes:
- Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC (Minimum Inhibitory Concentration) calculations.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls are critical .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- Substituent optimization : Replacing the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro) may improve antimicrobial activity, while bulkier groups (e.g., 3-chlorophenyl) could enhance anticancer potency.
- Hybrid derivatives : Conjugation with fluorobenzamide moieties (e.g., via Suzuki coupling) to target specific enzymes like topoisomerase II .
Q. What strategies resolve contradictions in biological activity data across similar thiadiazole derivatives?
- Comparative SAR studies : Systematically vary substituents (e.g., halogen position, acyl chain length) and correlate with activity using multivariate regression.
- Mechanistic assays : Enzymatic inhibition studies (e.g., COX-2, β-lactamase) to identify target specificity. Discrepancies may arise from assay conditions (e.g., pH, serum proteins) .
Q. How do crystallographic studies inform molecular stability and interactions?
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C-S-C in thiadiazole ring ≈ 86°) and hydrogen-bonding networks (e.g., N-H···O interactions stabilizing the amide group).
- DFT calculations : Validate experimental geometries and predict electrostatic potential maps for docking studies .
Q. What are critical considerations for scaling up synthesis while maintaining yield?
- Solvent optimization : Replace dichloromethane with greener solvents (e.g., ethanol/water mixtures) under microwave-assisted conditions.
- Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅ or T3P®) to reduce side reactions. Monitor reaction progress via TLC with UV visualization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
